molecular formula C9H13NO2S B6336682 N-methyl-1-(o-tolyl)methanesulfonamide CAS No. 1263277-21-9

N-methyl-1-(o-tolyl)methanesulfonamide

Cat. No.: B6336682
CAS No.: 1263277-21-9
M. Wt: 199.27 g/mol
InChI Key: XWXNDHYUCRTCJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-1-(o-tolyl)methanesulfonamide is a chemical compound with the molecular formula C9H13NO2S and a molecular weight of 199.27 g/mol . It is primarily used for research purposes and is known for its applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-1-(o-tolyl)methanesulfonamide typically involves the reaction of o-tolylmethanesulfonyl chloride with methylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure the desired product is obtained .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that similar synthetic routes are scaled up using industrial reactors and optimized reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

N-methyl-1-(o-tolyl)methanesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acids, while reduction can produce amines .

Scientific Research Applications

N-methyl-1-(o-tolyl)methanesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-methyl-1-(o-tolyl)methanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their structure and function. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-methyl-1-(o-tolyl)methanesulfonamide is unique due to the presence of both a methyl and a tolyl group, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific research applications where these properties are desired .

Properties

IUPAC Name

N-methyl-1-(2-methylphenyl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2S/c1-8-5-3-4-6-9(8)7-13(11,12)10-2/h3-6,10H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWXNDHYUCRTCJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CS(=O)(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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